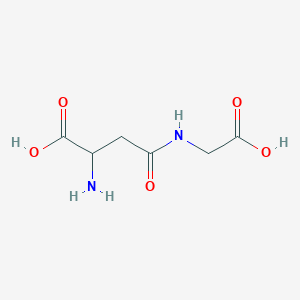

H-ASP(GLY-OH)-OH

説明

Structure

3D Structure

特性

IUPAC Name |

2-amino-4-(carboxymethylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O5/c7-3(6(12)13)1-4(9)8-2-5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEDWFWBGPKUOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | L-beta-aspartyl-L-glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011165 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3790-52-1 |

Source

|

| Record name | NSC186908 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Chemical structure and molecular weight of H-ASP(GLY-OH)-OH

Technical Deep Dive: H-Asp(Gly-OH)-OH ( -Aspartylglycine)

Structure, Formation, and Criticality in Biotherapeutics

Executive Summary

H-Asp(Gly-OH)-OH , chemically known as

In the context of biotherapeutics, the spontaneous formation of H-Asp(Gly-OH)-OH within protein sequences (Asp-Gly motifs) is a Critical Quality Attribute (CQA) . It is "mass-neutral" relative to the native sequence, making it invisible to standard intact mass spectrometry, yet it can alter protein folding, reduce biological potency, and induce immunogenicity. This guide details its chemical structure, formation mechanism, and the rigorous analytical protocols required for its detection.

Part 1: Chemical Identity & Structural Analysis

The notation H-Asp(Gly-OH)-OH explicitly describes a branched or "isopeptide" structure where the glycine residue is amide-linked to the

1.1 Physicochemical Profile[2]

| Property | Data |

| Chemical Name | |

| Common Synonyms | H-Asp(Gly-OH)-OH; Isoaspartylglycine; |

| CAS Number | 3790-52-1 (Distinct from |

| Molecular Formula | |

| Molecular Weight | 190.15 g/mol |

| pKa Values | |

| Solubility | Highly soluble in water; insoluble in non-polar organic solvents.[3][4] |

1.2 Structural Differentiation

The biological impact of this molecule stems from the "kink" it introduces into the peptide backbone. In the native

Caption: Structural comparison showing the backbone rerouting in the

Part 2: Mechanism of Formation (The Aspartimide Pathway)

The formation of H-Asp(Gly-OH)-OH is not random; it is the dominant product of the Aspartimide (Succinimide) degradation pathway. This reaction is accelerated by basic pH, high temperature, and specific flanking residues—most notably Glycine (Gly), which lacks steric hindrance.

2.1 The Mechanism[5]

-

Cyclization: The nitrogen of the C-terminal residue (Gly) attacks the

-carbonyl of the Aspartate side chain. -

Intermediate: A five-membered cyclic imide (Aspartimide/Succinimide) is formed, releasing a water molecule.

-

Hydrolysis: Water attacks the ring to reopen it.

-

Isomerization: The ring opens preferentially (approx. 3:1 ratio) at the

-carbonyl, resulting in the formation of the

Caption: The Aspartimide pathway illustrating the kinetic preference for

Part 3: Analytical Characterization Strategy

Distinguishing H-Asp(Gly-OH)-OH from its

3.1 Differentiation Matrix

| Method | Mechanism of Distinction | ||

| RP-HPLC | Elutes Later | Elutes Earlier | |

| PIMT Assay | Negative | Positive | Protein Isoaspartyl Methyltransferase (PIMT) specifically methylates the free |

| MS/MS (Fragmentation) | Strong | Unique Immonium ions | The |

| Ion Mobility MS | Compact Cross-section | Extended Cross-section | The "kink" in the |

3.2 Protocol: PIMT Enzymatic Detection

This is the "Gold Standard" for confirming the presence of H-Asp(Gly-OH)-OH in a sample.

-

Reagents: Recombinant PIMT enzyme, S-Adenosyl methionine (SAM) labeled with

or a fluorescent tag. -

Reaction: Incubate the sample (containing suspected

-Asp) with PIMT and labeled SAM at pH 6.0 for 30 mins at 30°C. -

Mechanism: PIMT transfers the methyl group from SAM only to the free

-carboxyl group of the isoaspartate residue. -

Detection: Measure incorporated radiolabel or fluorescence. A signal indicates the presence of the

-isomer.

Part 4: Synthesis of Reference Standard

To validate analytical methods, researchers must synthesize the H-Asp(Gly-OH)-OH standard. Direct synthesis is preferred over degrading the native peptide to ensure purity.

Protocol: Solid-Phase Synthesis of

-

Resin Selection: Use a Wang Resin pre-loaded with Glycine (or load Glycine to 2-Chlorotrityl chloride resin).

-

Rationale: We are building from the C-terminus (Gly).

-

-

Coupling Aspartate:

-

Use Fmoc-Asp-OAll (Fmoc-Aspartic acid

-allyl ester). -

Crucial Step: The

-carboxyl of this Asp derivative is free (or activated), while the -

Couple this to the N-terminus of the resin-bound Glycine.

-

Result: Resin-Gly-NH-CO(CH2)-CH(NH-Fmoc)-COO-Allyl.

-

-

Deprotection & Cleavage:

-

Purification:

-

Purify via RP-HPLC using a C18 column. The

-isomer will elute earlier than the

-

Part 5: Biological Significance in Drug Development[1]

The presence of H-Asp(Gly-OH)-OH is not merely a chemical curiosity; it is a degradation product that can compromise therapeutic safety.

-

Immunogenicity: The body does not recognize the

-peptide bond as "self" in the same way as -

Potency Loss: If the Asp-Gly motif is in a CDR (Complementarity Determining Region) of an antibody, isomerization to the

-form usually abolishes antigen binding due to the backbone structural shift. -

Half-life Reduction: The structural alteration can expose hydrophobic patches, leading to faster clearance or aggregation.

References

-

PubChem. (2025). beta-Aspartylglycine Compound Summary. National Library of Medicine. Link

-

Chem-Impex International. (2024). H-beta-Asp-Gly-OH Product Data. Link

-

Geiger, T., & Clarke, S. (1987). Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides and proteins. Journal of Biological Chemistry. Link

-

Wakankar, A. A., & Borchardt, R. T. (2006). Formulation considerations for proteins susceptible to asparagine deamidation and aspartate isomerization. Journal of Pharmaceutical Sciences. Link

-

Sigma-Aldrich. (2024). Aspartimide Formation and Prevention in Peptide Synthesis. Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. media.iris-biotech.de [media.iris-biotech.de]

- 3. H-Asp-Gly-Glu-Ala-OH Tetrapeptide [benchchem.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. EP2886531A1 - Aspartic acid derivatives - Google Patents [patents.google.com]

- 7. merckmillipore.com [merckmillipore.com]

The Asp-Gly Motif: A Double-Edged Sword in Protein Science - From Structural Lability to Biological Recognition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The deceptively simple Aspartyl-Glycyl (Asp-Gly) dipeptide sequence represents a critical nexus of protein function and failure. On one hand, it is a primary locus for non-enzymatic degradation, acting as a molecular clock that can limit a protein's functional lifespan and compromise the stability of biotherapeutics. This degradation proceeds through a succinimide intermediate, leading to the formation of isoaspartate (isoAsp), which introduces a disruptive kink into the polypeptide backbone. The accumulation of isoAsp is implicated in aging and various diseases. On the other hand, when presented in the specific Arg-Gly-Asp (RGD) context, this sequence is a cornerstone of cell biology, mediating crucial cell-matrix interactions by binding to integrin receptors. This guide provides a comprehensive technical overview of the dual nature of the Asp-Gly sequence. We will dissect the chemical mechanisms of its degradation, explore the profound biological and clinical consequences, detail state-of-the-art analytical methodologies for its detection and quantification, and contrast its role as a degradation hotspot with its vital function in cellular recognition. For the drug development professional, this document serves as a critical roadmap for identifying, characterizing, and mitigating the risks associated with this ubiquitous and highly significant motif.

Part 1: The Chemical Instability of Asp-Gly and Asparagine-Gly Sequences

One of the most significant post-translational modifications proteins undergo is the spontaneous, non-enzymatic degradation of asparagine (Asn) and aspartic acid (Asp) residues.[1] This process is greatly accelerated when these residues are followed by an amino acid with a small, flexible side chain, with glycine being the most prominent facilitator.[2][3] The Asn-Gly and Asp-Gly sequences are therefore widely recognized as "hotspots" for chemical instability in peptides and proteins.[4][5]

Mechanism of Succinimide Formation and Hydrolysis

The degradation pathway for both Asn and Asp residues converges on the formation of a five-membered succinimide (or aspartimide) ring intermediate.[1][6] The reaction is initiated by a nucleophilic attack from the backbone amide nitrogen of the C-terminal flanking residue (the Glycine) on the side-chain carbonyl carbon of the Asp or Asn residue.[7] The small size and lack of steric hindrance of the glycine residue provide the necessary flexibility for the polypeptide backbone to adopt a conformation that facilitates this intramolecular attack.[2][4]

The process unfolds in distinct steps:

-

Cyclization: The peptide bond nitrogen of the glycine attacks the γ-carbonyl of the Asp side chain (or Asn side chain, which is accompanied by the release of ammonia in a deamidation reaction). This forms the succinimide intermediate, resulting in a mass loss of 17 Da (dehydration from Asp) or 1 Da (deamidation from Asn followed by dehydration, which is often simply viewed as a +1 Da change from the original Asn upon final hydrolysis).[5][8][9]

-

Hydrolysis: The succinimide ring is unstable under physiological conditions and readily hydrolyzes.[10] This hydrolysis can occur at two positions on the intermediate's carbonyl groups, leading to two different products.

-

Attack at the α-carbonyl group regenerates the standard aspartyl peptide bond.

-

Attack at the β-carbonyl group, which is sterically more favored, results in the formation of an isoaspartyl (isoAsp) residue.[8] This creates an unconventional β-peptide linkage, inserting an extra methylene group into the protein backbone.[2]

-

-

Product Ratio: The hydrolysis of the succinimide intermediate typically yields a mixture of normal L-aspartate and L-isoaspartate in a ratio of approximately 1:3.[4][8]

-

Racemization: The α-carbon of the succinimide intermediate is susceptible to racemization, which can lead to the formation of D-succinimide and, subsequently, D-Asp and D-isoAsp residues upon hydrolysis, further contributing to protein heterogeneity and damage.[2][10]

The half-life for this degradation can vary dramatically based on the C-terminal neighbor. For an Asn residue at 37°C and pH 7.4, the half-life when followed by Gly is a mere 1.4 days, whereas when followed by a bulkier residue like Phenylalanine, it can exceed 100 days.[11]

Figure 1: Chemical pathway of Asp/Asn degradation via a succinimide intermediate.

Part 2: Biological Consequences of Asp-Gly Isomerization

The formation of isoAsp residues is not a benign modification. It represents a form of molecular damage that can have cascading negative effects on a protein's structure, function, and recognition by cellular systems.

Structural and Functional Impairment

The insertion of a methylene group into the polypeptide backbone at an isoAsp site fundamentally alters the protein's three-dimensional structure.[1] This "kink" can disrupt secondary structures like α-helices and β-sheets, change the protein's surface topology, and alter its overall conformational stability.[12]

The functional consequences of these structural changes are profound:

-

Loss of Biological Activity: For enzymes, structural changes at or near the active site can abolish catalytic function. For therapeutic antibodies, isomerization within the complementarity-determining regions (CDRs) can significantly reduce or eliminate binding affinity for the target antigen, thereby compromising efficacy.[4][13][14]

-

Altered Proteolytic Susceptibility: The abnormal linkage can either block or create new sites for protease cleavage, altering the protein's turnover rate.[3][4]

-

Induction of Aggregation: The conformational changes and exposure of hydrophobic regions resulting from isomerization can serve as a nucleation point for protein aggregation, a hallmark of many protein misfolding diseases.[15]

-

Immunogenicity: The presentation of non-native isoAsp structures can be recognized by the immune system, potentially eliciting an autoimmune response or leading to the development of anti-drug antibodies against biotherapeutics.[3][4]

Implication in Aging and Disease

The spontaneous nature of isoAsp formation has led to its characterization as a potential molecular clock for protein aging. The gradual accumulation of these damaged proteins over time is linked to the pathology of several age-related diseases.[6][16] For example, isoAsp has been found in aggregated proteins associated with neurodegenerative disorders like Alzheimer's disease and in crystallin proteins from aged eye lenses, contributing to the formation of cataracts.[6][17]

The PIMT Cellular Repair System

Eukaryotic cells possess a dedicated repair mechanism to counteract this form of damage: the enzyme Protein L-isoaspartyl Methyltransferase (PIMT) .[2] PIMT specifically recognizes the aberrant L-isoaspartyl linkage and catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) onto the free carboxyl group of the isoAsp side chain.[18][19] This methylation converts the isoAsp residue back into a succinimide intermediate.[2] The subsequent hydrolysis of this ring provides another chance for the residue to resolve into the correct L-aspartyl form. While the hydrolysis is still random (~25% Asp, ~75% isoAsp), multiple cycles of PIMT action can effectively drive the repair towards the native protein structure.[8]

Sources

- 1. Deciphering deamidation and isomerization in therapeutic proteins: Effect of neighboring residue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoaspartate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Isoaspartate in peptides and proteins: formation, significance, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Based Prediction of Asparagine and Aspartate Degradation Sites in Antibody Variable Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Racemization of the Succinimide Intermediate Formed in Proteins and Peptides: A Computational Study of the Mechanism Catalyzed by Dihydrogen Phosphate Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Factors contributing to decreased protein stability when aspartic acid residues are in β-sheet regions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. pharmtech.com [pharmtech.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Aspartate glycosylation triggers isomerization to isoaspartate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. promegaconnections.com [promegaconnections.com]

Solubility profile of H-ASP(GLY-OH)-OH in aqueous buffers

An In-depth Technical Guide to the Solubility Profile of H-Asp(Gly-OH)-OH in Aqueous Buffers

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The aqueous solubility of a peptide active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, directly impacting formulation strategies, bioavailability, and therapeutic efficacy. This technical guide provides a comprehensive framework for characterizing the solubility profile of the dipeptide H-Asp(Gly-OH)-OH, assumed herein to be L-Aspartyl-glycine. We delve into the foundational physicochemical principles governing its solubility, provide a rationale for experimental design, and present a detailed, self-validating protocol for equilibrium solubility determination. By integrating theoretical predictions with robust experimental methodology, this document serves as an essential resource for researchers, scientists, and drug development professionals tasked with advancing peptide-based therapeutics.

Introduction: The Imperative of Solubility in Peptide Drug Development

Solubility is a pivotal physical and chemical property that dictates the dissolution rate and concentration of a drug substance in a biological medium.[1] For peptide therapeutics, which are often administered parenterally, achieving sufficient aqueous solubility at a physiologically compatible pH is non-negotiable. An incomplete understanding of a peptide's solubility profile can lead to significant challenges during drug development, including inaccurate concentration calculations in preclinical assays, suboptimal formulation stability, and failed clinical outcomes.[2][3]

The solubility of a peptide is intricately linked to its amino acid sequence, overall charge, and the properties of the solvent system, such as pH, ionic strength, and temperature.[1][4] This guide focuses on H-Asp(Gly-OH)-OH, a dipeptide composed of aspartic acid and glycine, to illustrate a systematic approach to defining its behavior in various aqueous buffer systems.

Physicochemical Characterization and Solubility Prediction

A priori assessment of a peptide's structure allows for a robust prediction of its solubility behavior, guiding the experimental design. The solubility of a peptide is primarily governed by its polarity and is highly dependent on pH.[5][6]

Analysis of Ionizable Groups and pKa Estimation

H-Asp-Gly-OH possesses three ionizable groups that dictate its charge at any given pH:

-

N-terminal α-amino group (from Aspartic Acid)

-

C-terminal α-carboxyl group (from Glycine)

-

Side-chain carboxyl group (from Aspartic Acid)

The acid dissociation constants (pKa) for these groups are the cornerstone of predicting the peptide's charge-pH relationship.

Table 1: Estimated pKa Values for Ionizable Groups in H-Asp-Gly-OH

| Ionizable Group | Amino Acid Origin | Estimated pKa |

|---|---|---|

| α-Carboxyl | Glycine (C-terminus) | ~2.34 |

| Side-Chain Carboxyl | Aspartic Acid | ~3.65 |

| α-Amino | Aspartic Acid (N-terminus) | ~9.60 |

(Note: pKa values are based on standard values for terminal and side-chain groups and can be influenced by the adjacent amino acid. Source:)

Calculation of the Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which the peptide carries no net electrical charge, typically corresponding to its point of minimum solubility.[1][7] For H-Asp-Gly-OH, the net-zero charge (zwitterionic) state exists between the pKa of the two carboxyl groups. The pI is calculated by averaging the pKa values of the groups that bracket this neutral state.

pI = (pKa₁ + pKa₂) / 2 pI = (2.34 + 3.65) / 2 pI ≈ 3.0

Predicted Solubility-pH Profile

Based on the pKa values and the calculated pI, we can predict the net charge and relative solubility of H-Asp-Gly-OH across a range of pH values.

-

At pH < pI (e.g., pH < 3.0): The peptide will carry a net positive charge, leading to increased solubility in acidic solutions.[2][5]

-

At pH ≈ pI (e.g., pH ≈ 3.0): The peptide will have a net charge of zero, resulting in minimal aqueous solubility due to increased intermolecular interactions and potential for aggregation.

-

At pH > pI (e.g., pH > 3.0): The peptide will carry a net negative charge, which increases with pH, leading to significantly enhanced solubility in neutral to basic buffers.[2][4][8]

This peptide is classified as an acidic peptide , as the number of acidic residues (two carboxyl groups) is greater than the number of basic residues (one amino group).[5][8]

Caption: pH-dependent ionization states and net charge of H-Asp-Gly-OH.

Experimental Design for Solubility Profiling

A robust experimental design is crucial for obtaining reliable and reproducible solubility data. The choices of buffers and analytical methods are paramount.

Rationale for Buffer Selection

To accurately map the solubility-pH profile, a series of buffers spanning a physiologically and pharmaceutically relevant pH range (typically pH 2-10) must be used. The selected buffers should not interact with the peptide and must have sufficient buffering capacity.

-

pH 2.0 - 3.5 (around pI): Citrate or Glycine-HCl buffers are suitable. Multiple data points in this range are critical to accurately define the solubility minimum.

-

pH 4.0 - 5.5: Acetate buffer is a standard choice.[9]

-

pH 6.0 - 8.0: Phosphate-buffered saline (PBS) is the most common and physiologically relevant buffer.[5]

-

pH 8.5 - 10.0: Carbonate-bicarbonate or borate buffers can be used to explore solubility in alkaline conditions.

Selection of Analytical Methodology: The Case for HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for quantifying peptide concentration in solubility studies. Its high specificity, sensitivity, and accuracy ensure that only the peptide of interest is measured, distinguishing it from any buffer components or impurities.

Standard Operating Protocol: Equilibrium Solubility Determination

The shake-flask method is the most reliable technique for determining equilibrium solubility. It ensures that the system has reached thermodynamic equilibrium, providing a true measure of the peptide's solubility under the specified conditions.

Caption: Experimental workflow for the shake-flask solubility assay.

Materials and Reagents

-

H-Asp(Gly-OH)-OH (lyophilized powder, purity >98%)

-

Aqueous buffers (e.g., Citrate, Acetate, Phosphate, Borate) at various pH points

-

Deionized water (18.2 MΩ·cm)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)

-

2 mL microcentrifuge tubes or 5 mL glass vials

-

Orbital shaker with temperature control

-

Microcentrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

Calibrated pH meter

-

Validated HPLC-UV system

Step-by-Step Experimental Workflow

-

Preparation: Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening to prevent moisture uptake.[4][10]

-

Sample Addition: Add an excess amount of the peptide (e.g., 5-10 mg, ensuring solid remains after equilibration) to a series of pre-labeled vials. Perform each pH point in triplicate.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each respective aqueous buffer to the corresponding vials.

-

Equilibration: Seal the vials securely and place them on an orbital shaker at a controlled temperature (e.g., 25 °C). Agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours). A preliminary time-course study can be run to confirm the time to equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 x g for 15 minutes) to pellet the undissolved peptide.[2]

-

Filtration: Carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to ensure only dissolved peptide is analyzed.

-

Quantification: Prepare appropriate dilutions of the clear filtrate and analyze by HPLC-UV against a standard curve prepared with known concentrations of the peptide.

HPLC-UV Quantification Method (Example)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: Linear gradient from 5% to 50% Mobile Phase B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: 214 nm or 220 nm (peptide bond absorbance)

-

Injection Volume: 10 µL

System Self-Validation and Controls

To ensure the trustworthiness of the results, the protocol must be self-validating.

-

Visual Confirmation: After equilibration, there must be visible, undissolved solid at the bottom of each vial, confirming that a saturated solution was achieved.

-

Equilibrium Confirmation: Samples taken at two different time points (e.g., 24h and 48h) should yield the same concentration, confirming that equilibrium has been reached.

-

Analytical Validation: The HPLC method must be validated for linearity, accuracy, and precision according to standard guidelines.

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for analysis and comparison.

Tabulation of Solubility Data

The results should be summarized in a table, reporting the mean solubility and standard deviation for each condition.

Table 2: Hypothetical Solubility Data for H-Asp-Gly-OH at 25 °C

| Buffer System | pH | Mean Solubility (mg/mL) | Standard Deviation |

|---|---|---|---|

| Citrate | 2.0 | 15.2 | 0.8 |

| Citrate | 3.0 | 0.8 | 0.1 |

| Citrate | 4.0 | 25.6 | 1.3 |

| Acetate | 5.0 | 85.1 | 4.2 |

| Phosphate | 6.0 | >200 | N/A |

| Phosphate | 7.4 | >200 | N/A |

| Borate | 9.0 | >200 | N/A |

Discussion: Correlating Experimental Data with Physicochemical Theory

The hypothetical data in Table 2 aligns perfectly with the theoretical predictions. The solubility is at its minimum at pH 3.0, which corresponds directly to the calculated isoelectric point (pI ≈ 3.0). As the pH moves away from the pI in either direction, the peptide's net charge increases, leading to stronger interactions with the aqueous solvent and a dramatic increase in solubility. The peptide, being acidic, is highly soluble in neutral and basic conditions (pH ≥ 6.0), where it carries a significant negative charge.

Conclusion and Formulation Implications

The solubility profile of H-Asp(Gly-OH)-OH is fundamentally dictated by its pI of approximately 3.0. It exhibits classic amphoteric behavior with a sharp minimum in solubility at its isoelectric point and excellent solubility at physiologically relevant pH (e.g., 7.4).

Key insights for drug development professionals:

-

Formulation pH: To ensure maximum solubility and stability in an aqueous formulation, the pH should be maintained well above the pI, ideally in the neutral range of 6.0 - 8.0.

-

Purification: During reverse-phase HPLC purification, manipulating the mobile phase pH can be used to enhance or decrease solubility, aiding in loading and elution.

-

Preclinical Studies: When preparing stock solutions for in vitro or in vivo studies, using a neutral buffer like PBS is recommended over unbuffered water to avoid pH shifts that could cause precipitation.[5]

This systematic approach of combining theoretical prediction with rigorous, self-validating experimental work provides a high-confidence solubility profile, enabling informed and successful formulation development for peptide therapeutics.

References

-

Title: Peptide Solubilization Source: JPT Peptide Technologies URL: [Link]

-

Title: Peptide Handling (Solubility & Storage) Guideline Source: Biomatik URL: [Link]

-

Title: Peptide Solubility Guidelines Source: GenScript URL: [Link]

-

Title: Isoelectric Points of Amino Acids (and How To Calculate Them) Source: Master Organic Chemistry URL: [Link]

-

Title: Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers Source: Pharmaguideline URL: [Link]

-

Title: Isoelectric point and Isoionic pH, the key to isoelectric focusing Source: Bio-Synthesis Inc. URL: [Link]

Sources

- 1. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 2. jpt.com [jpt.com]

- 3. genscript.com [genscript.com]

- 4. Peptide solubility and storage - AltaBioscience [altabioscience.com]

- 5. bachem.com [bachem.com]

- 6. Solubility Guidelines for Peptides [sigmaaldrich.cn]

- 7. Isoelectric point and Isoionic pH, the key to isoelectric focusing [biosyn.com]

- 8. biomatik.com [biomatik.com]

- 9. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]

- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]

Differentiating α-Asp-Gly and β-Asp-Gly Structures: A Guide to Analysis and Implications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The spontaneous, non-enzymatic isomerization of aspartyl (Asp) residues is a critical post-translational modification that can significantly alter the structure and function of peptide and protein therapeutics. The conversion of the native α-peptide bond to a β-peptide bond at Asp-Gly sequences proceeds via a succinimide intermediate, introducing a structural anomaly that can impact biological activity, stability, and immunogenicity. This technical guide provides a detailed examination of the structural differences between α-Asp-Gly and β-Asp-Gly, the underlying chemical mechanism of their interconversion, and a comprehensive overview of the analytical strategies required for their differentiation and quantification. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering field-proven insights and robust methodologies to address this crucial quality attribute.

The Core Structural Difference: α- vs. β-Peptide Linkages

The fundamental distinction between these two structures lies in the connectivity of the peptide backbone. In a typical protein structure, amino acids are linked by peptide bonds formed between the α-carboxyl group of one amino acid and the α-amino group of the next.

-

α-Asp-Gly (Alpha-Aspartyl-Glycine): This represents the native, intended peptide bond. The main peptide chain is formed through the α-carboxyl group of the aspartic acid residue. The side chain, containing the β-carboxyl group, extends from the backbone.

-

β-Asp-Gly (Beta-Aspartyl-Glycine): This is the isomerized, non-native form. The peptide bond to the subsequent glycine residue is formed via the side-chain (β-carboxyl) group of the aspartic acid.[1][2] This structural rearrangement effectively inserts a methylene group into the peptide backbone, altering its conformation and flexibility. The α-carboxyl group of the aspartate now becomes the free carboxylic acid.

This seemingly subtle change in the bond linkage can have profound consequences for the higher-order structure of a protein and its biological function.

The Isomerization Pathway: A Succinimide-Mediated Mechanism

The transformation from an α-aspartyl to a β-aspartyl linkage is a non-enzymatic process that occurs through a five-membered cyclic succinimide intermediate.[3][4][5][6][7][8] The rate of this reaction is influenced by factors such as pH, temperature, and the local amino acid sequence.

The mechanism involves two primary steps:

-

Cyclization (Succinimide Formation): The backbone amide nitrogen of the residue C-terminal to the aspartate (in this case, glycine) performs a nucleophilic attack on the side-chain carbonyl carbon of the Asp residue.[6][8][9] This intramolecular reaction forms the five-membered succinimide ring. This step is often the rate-limiting step in the isomerization process.[10]

-

Hydrolysis: The succinimide intermediate is unstable and readily undergoes hydrolysis. The ring can be opened by nucleophilic attack at two different positions:

-

Attack at the α-carbonyl carbon regenerates the original α-Asp-Gly linkage.

-

Attack at the β-carbonyl carbon results in the formation of the more thermodynamically stable β-Asp-Gly linkage.

-

Under physiological conditions, the hydrolysis of the succinimide intermediate typically yields a mixture of the two isomers, with the β-aspartyl form being the predominant product, often in a ratio of about 3:1 over the α-aspartyl form.[5][11] The nature of the amino acid following the aspartate residue significantly impacts the rate of succinimide formation; small and flexible residues like glycine provide less steric hindrance, thereby accelerating the isomerization rate.[3][7][8]

Caption: The isomerization of α-Asp-Gly to β-Asp-Gly proceeds via a succinimide intermediate.

Analytical Methodologies for Isomer Differentiation

A multi-pronged analytical strategy is essential for the robust detection, characterization, and quantification of α- and β-Asp-Gly isomers. Combining high-resolution separation with mass and structural analysis provides a self-validating system for this critical quality attribute.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary technique for separating and quantifying these isomers. The structural difference between the α- and β-forms leads to a slight change in polarity, which can be exploited for chromatographic separation.

-

Principle of Separation: The β-aspartyl isomer is generally more polar than the corresponding α-aspartyl peptide. Consequently, in a reversed-phase system, the β-isomer interacts less strongly with the non-polar stationary phase and typically elutes slightly earlier than the native α-isomer.[12]

-

Expertise in Method Development:

-

Column Selection: High-efficiency C18 columns with small particle sizes (e.g., sub-2 µm) are preferred to achieve the necessary resolution between these closely eluting peaks.

-

Mobile Phase and Gradient: A shallow gradient using acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA) is crucial. The shallow gradient increases the separation window, while TFA sharpens peaks by minimizing unwanted secondary interactions with the stationary phase.

-

Temperature Control: Strict temperature control of the column is mandatory for reproducible retention times and accurate quantification.

-

Table 1: Typical RP-HPLC Parameters for α/β-Asp-Gly Isomer Analysis

| Parameter | Recommended Setting | Rationale for Choice |

| Column | C18, 2.1 x 150 mm, 1.7 µm | Provides high resolving power necessary for closely related isomers. |

| Mobile Phase A | 0.1% TFA in Water | Standard aqueous mobile phase with an effective ion-pairing agent. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic mobile phase for peptide elution. |

| Gradient | Shallow, e.g., 1% B/min | Maximizes separation between peaks with small hydrophobicity differences. |

| Flow Rate | 0.2 - 0.3 mL/min | Optimal for a 2.1 mm ID column to maintain chromatographic efficiency. |

| Column Temperature | 45 - 60 °C | Elevated temperatures can improve peak shape and reduce analysis time. |

| Detection | UV at 214 nm | Standard wavelength for detecting the peptide bond. |

Mass Spectrometry (MS) for Confirmation and Identification

While HPLC separates the isomers, mass spectrometry provides definitive confirmation of their identity.

-

Principle of Confirmation: As isomers, α-Asp-Gly and β-Asp-Gly have identical molecular weights. Therefore, a full-scan mass spectrum will show the same mass-to-charge (m/z) ratio for both peaks separated by HPLC. This confirms that the separated species are indeed isomers of the target peptide.

-

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation: To pinpoint the location of the modification, tandem MS is employed.

-

Collision-Induced Dissociation (CID): This common fragmentation technique may not always provide unambiguous results, as the fragmentation patterns of the two isomers can be very similar.

-

Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that is often more effective for this purpose.[12] It cleaves the peptide backbone while often preserving labile modifications and side chains, which can generate unique fragment ions (c- and z-type) that are diagnostic for the β-aspartyl linkage.

-

Caption: An integrated workflow for the analysis of aspartyl isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For definitive, unambiguous structural characterization, particularly for reference standards or final drug substance characterization, 2D-NMR spectroscopy is the ultimate tool.

-

Principle of Differentiation: NMR directly probes the local chemical environment of each atom. The altered covalent bonding in the β-isomer results in distinct and measurable changes in the chemical shifts of nearby nuclei.

-

Key NMR Experiments:

-

¹H-¹³C HSQC: This experiment correlates protons with their directly attached carbons. The chemical shifts of the α-carbon and β-carbon of the aspartyl residue will be significantly different between the two isomers, providing a clear diagnostic fingerprint.

-

¹H-¹H TOCSY and COSY: These experiments reveal proton-proton correlations within a residue, allowing for complete assignment of the aspartyl and glycyl spin systems in both isomeric forms.

-

¹H-¹H NOESY: This experiment identifies protons that are close in space. The altered backbone geometry of the β-isomer will lead to a unique pattern of NOE cross-peaks, providing definitive proof of the structural change.

-

Step-by-Step Experimental Protocol

Protocol 1: RP-HPLC-MS for Isomer Quantification and Identification

-

Sample Preparation: Accurately weigh and dissolve the peptide sample in Mobile Phase A to a known concentration (e.g., 1.0 mg/mL).

-

LC System Setup:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) at the chosen temperature (e.g., 50 °C) until a stable baseline is achieved.

-

Set the UV detector to acquire data at 214 nm.

-

-

MS System Setup:

-

Perform a system calibration to ensure mass accuracy.

-

Set the instrument to acquire data in positive ion mode over a mass range that includes the target peptide's m/z.

-

Configure a data-dependent acquisition (DDA) method to automatically trigger MS/MS fragmentation (using both CID and ETD if available) on the precursor masses corresponding to the target peptide.

-

-

Data Acquisition: Inject a defined volume (e.g., 5 µL) of the sample and execute the LC-MS method.

-

Data Analysis:

-

In the UV chromatogram, integrate the peak areas for the β- and α-isomers to determine their relative percentages.

-

Extract the ion chromatogram for the target peptide's m/z to confirm that both peaks correspond to the correct mass.

-

Analyze the MS/MS spectra of each peak to confirm the peptide sequence and identify any unique fragment ions that differentiate the β-Asp-Gly linkage.

-

Concluding Remarks

The isomerization of aspartyl residues, particularly at Asp-Gly sequences, is a critical degradation pathway that must be carefully monitored and controlled throughout the lifecycle of a peptide or protein therapeutic. The formation of β-Asp-Gly can alter the product's efficacy, stability, and safety profile. A robust analytical control strategy, leveraging the orthogonal techniques of high-resolution RP-HPLC, mass spectrometry, and NMR, is essential for ensuring product quality. This comprehensive approach provides a self-validating system to detect, identify, and quantify these isomers, empowering drug developers to make informed decisions and ensure the delivery of safe and effective medicines.

References

-

PubChem. (n.d.). beta-Aspartylglycine. Retrieved February 26, 2026, from [Link]

- Geiger, T., & Clarke, S. (1987). Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Succinimide-linked reactions that contribute to protein degradation. Journal of Biological Chemistry, 262(2), 785-794.

- Stephenson, R. C., & Clarke, S. (1989). Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins. Journal of Biological Chemistry, 264(11), 6164-6170.

-

ResearchGate. (n.d.). The mechanism of aspartic acid isomerization via the formation of a succinimide intermediate (Asu). Retrieved February 26, 2026, from [Link]

-

MDPI. (2016). Racemization of the Succinimide Intermediate Formed in Proteins and Peptides: A Computational Study of the Mechanism Catalyzed by Dihydrogen Phosphate Ion. Molecules, 21(10), 1335. [Link]

-

Wang, X., et al. (2023). Identification and characterization of an unexpected isomerization motif in CDRH2 that affects antibody activity. mAbs, 15(1), 2215372. [Link]

-

MDPI. (2021). Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase. International Journal of Molecular Sciences, 22(2), 561. [Link]

-

PubMed. (1989). Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins. The Journal of Biological Chemistry, 264(11), 6164-6170. [Link]

-

Creative Biolabs. (n.d.). Aspartate Isomerization Assessment Service. Retrieved February 26, 2026, from [Link]

-

Taylor & Francis Online. (2022). Deciphering deamidation and isomerization in therapeutic proteins: Effect of neighboring residue. mAbs, 14(1), 2144670. [Link]

-

Encyclopedia.pub. (2023). Instability of Peptide and Possible Causes of Degradation. Encyclopedia, 3(1), 427-442. [Link]

Sources

- 1. beta-Aspartylglycine | C6H10N2O5 | CID 99717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and characterization of an unexpected isomerization motif in CDRH2 that affects antibody activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-biolabs.com [creative-biolabs.com]

H-ASP(GLY-OH)-OH CAS number and chemical identifiers

Technical Guide: H-ASP(GLY-OH)-OH ( -Aspartylglycine)

CAS Number: 3790-52-1

Molecular Formula:

Executive Summary

H-Asp(Gly-OH)-OH , commonly known as

This structural distinction confers unique biological stability and pathological significance.[2] It is identified as a uremic toxin accumulating in renal failure and is a specific biomarker in collagen degradation and certain metabolic states.[2] This guide provides a definitive reference for researchers requiring high-purity identification, synthesis, and analytical differentiation of this isomer.

Chemical Identity & Nomenclature

The precise identification of this compound relies on distinguishing the linkage position.[2] The notation (GLY-OH) within parentheses indicates a substitution on the side chain (

Core Identifiers

| Identifier Type | Value | Notes |

| Common Name | Often abbreviated as | |

| Chemical Name | L-Aspartyl(beta)-glycine | IUPAC: (2S)-2-amino-4-[(carboxymethyl)amino]-4-oxobutanoic acid |

| CAS Number | 3790-52-1 | CRITICAL: Do not confuse with |

| PubChem CID | 99717 | |

| MDL Number | MFCD00063185 | |

| SMILES | C(C(C(=O)O)N)C(=O)NCC(=O)O | |

| InChI Key | ZTEDWFWBGPKUOD-UHFFFAOYSA-N |

Structural Isomerism

The biological activity and analytical retention times of the

Figure 1: Structural divergence of Asp-Gly isomers. The

Physicochemical Properties

The presence of two free carboxylic acid groups (one on the Asp

| Property | Data | Experimental Context |

| Physical State | White Lyophilized Powder | Hygroscopic; store at -20°C. |

| Solubility | Water (>50 mg/mL) | Highly soluble due to polarity.[1] Insoluble in non-polar organics.[2] |

| pKa Values | Estimated.[1][2] The | |

| Isoelectric Point (pI) | ~3.0 | Acidic peptide.[2] |

| Stability | Susceptible to hydrolysis | Stable in lyophilized form. In solution, |

Synthesis & Production Protocols

Synthesis of H-Asp(Gly-OH)-OH requires orthogonal protection to ensure coupling occurs exclusively at the

Chemical Synthesis Workflow

Objective: Synthesize H-Asp(Gly-OH)-OH with >98% purity.

Reagents:

-

Starting Material: Fmoc-L-Asp-OAll (Aspartic acid with Fmoc on amine and Allyl ester on

-carboxyl).[1] -

Coupling Partner: H-Gly-OBzl (Glycine Benzyl Ester).

-

Coupling Agents: HBTU/DIPEA or DCC/HOBt.

Protocol:

-

Coupling (Formation of Isopeptide Bond):

-

Deprotection (Sequential):

-

Purification:

-

Precipitate in cold diethyl ether.

-

Purify via Preparative HPLC (C18 column, 0.1% TFA in Water/Acetonitrile gradient).

-

Lyophilize to obtain H-Asp(Gly-OH)-OH as a TFA salt.[1]

-

Biological Significance & Applications

Uremic Toxicity

Research indicates that

Collagen Degradation & Aging

The formation of

-

Mechanism:

-Asp-Gly -

Relevance: Detection of

-Asp-Gly in tissue hydrolysates serves as a biomarker for protein age and tissue damage.

Figure 2: Pathological accumulation of

Analytical Protocols

Differentiation between the

HPLC Separation

Standard Reverse-Phase HPLC can separate the isomers due to differences in hydrophobicity and pKa.[1][2]

-

Column: C18 (e.g., Phenomenex Luna, 5µm, 4.6 x 250mm).[2]

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 0–10% B over 20 minutes (Isomers are very polar and elute early).[2]

-

Detection: UV at 214 nm (peptide bond).[2]

-

Retention: The

-isomer typically elutes before the

Mass Spectrometry (MS/MS)

While parent masses are identical, fragmentation patterns (MS/MS) differ.[2]

References

-

Chem-Impex International. H-beta-Asp-Gly-OH Product Data.[1] Retrieved from [1][2]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 99717, beta-Aspartylglycine. Retrieved from [2]

-

Tanaka, T., et al. (1981).[2] Identification of beta-aspartylglycine in uremic serum and its toxicity.[2][3] Biochimica et Biophysica Acta, 678(2), 313-317.[1][2]

-

Welling, G. W., & Groen, G. (1978).[2] Beta-Aspartylglycine, a substance unique to caecal contents of germ-free and antibiotic-treated mice.[1][4] Biochemical Journal, 175(3), 807–812.[2]

-

Bachem. H-Asp-Gly-OH (Alpha Isomer) Product Comparison. Retrieved from [2]

Sources

- 1. CAS 10517-27-8: Glycyl-L-α-aspartylglycine | CymitQuimica [cymitquimica.com]

- 2. H-Gly-His-Gly-Asp-OH | C14H20N6O7 | CID 175740927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of beta-aspartylglycine in uremic serum and its toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. beta-Aspartylglycine, a substance unique to caecal contents of germ-free and antibiotic-treated mice - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Isoaspartate Formation in Protein Deamidation: A Technical Guide for Drug Development

Introduction: The Silent Threat of Deamidation in Biotherapeutics

In the realm of biopharmaceutical development, the long-term stability and efficacy of protein-based drugs are paramount. Among the myriad of chemical modifications that can compromise a therapeutic protein, non-enzymatic deamidation of asparagine (Asn) and glutamine (Gln) residues is a critical quality attribute (CQA) that demands rigorous scrutiny.[1][2][3] This spontaneous, irreversible modification can alter a protein's structure, charge, and ultimately, its biological function and immunogenicity.[4][5][6] This guide provides an in-depth exploration of the mechanisms of non-enzymatic protein deamidation, with a particular focus on the formation of isoaspartyl-glycine linkages, a common and often problematic deamidation product. We will delve into the causative factors, analytical strategies for detection and quantification, and the implications for drug development professionals.

The Chemical Cascade: Unraveling the Mechanism of Non-Enzymatic Deamidation

Non-enzymatic deamidation is a hydrolysis reaction where the side-chain amide group of an asparagine or glutamine residue is converted to a carboxylic acid.[4] While both residues can undergo deamidation, asparagine is significantly more susceptible.[4][7] The reaction proceeds through the formation of a five-membered cyclic intermediate called a succinimide (for asparagine) or a six-membered glutarimide (for glutamine).[8][9] The formation of the less stable six-membered ring for glutamine results in a much slower deamidation rate compared to asparagine.[8]

The pivotal step in asparagine deamidation is the nucleophilic attack of the backbone nitrogen of the adjacent amino acid residue (at the n+1 position) on the side-chain carbonyl carbon of the asparagine.[10][11] This intramolecular rearrangement leads to the formation of the succinimide intermediate.[5][12] This intermediate is then susceptible to hydrolysis, which can occur at two different carbonyl carbons, leading to the formation of either a normal aspartic acid (Asp) residue or an isomeric form called isoaspartic acid (isoAsp).[5][12] The formation of isoaspartate introduces a "kink" in the polypeptide backbone due to the involvement of the beta-carboxyl group in the peptide bond.

The amino acid at the n+1 position significantly influences the rate of deamidation. Small and flexible residues, such as glycine (Gly), sterically facilitate the formation of the succinimide intermediate, making Asn-Gly sequences particularly prone to deamidation.[7][8]

Focus on H-ASP(GLY-OH)-OH: A Representative Deamidation Product

For the purpose of this guide, we will use the notation H-ASP(GLY-OH)-OH to represent the isoaspartyl-glycine dipeptide (isoAsp-Gly). This structure is a primary product of the deamidation of an asparagine-glycine (Asn-Gly) sequence. The Asn-Gly motif is one of the most labile sequences for non-enzymatic deamidation due to the minimal steric hindrance offered by the glycine residue, which allows for the facile formation of the succinimide intermediate.[8][13] The formation of isoAsp-Gly from an Asn-Gly sequence results in a +1 Da mass shift and the introduction of a negative charge under physiological pH.[8]

Caption: A typical analytical workflow for the characterization of protein deamidation.

Key Analytical Techniques

-

Ion-Exchange Chromatography (IEX): IEX separates proteins based on their net surface charge. [2]Since deamidation introduces a negative charge, deamidated species will elute earlier from an anion-exchange column or later from a cation-exchange column compared to the unmodified protein. This technique is excellent for monitoring the overall level of charge variants. [14]

-

Capillary Isoelectric Focusing (cIEF): cIEF separates proteins based on their isoelectric point (pI). [2]The introduction of a carboxylate group upon deamidation lowers the pI of the protein, allowing for the separation and quantification of deamidated isoforms.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the gold standard for the unambiguous identification and quantification of deamidation at specific sites. [1][8][15]High-resolution mass spectrometry can detect the subtle mass increase of 0.984 Da associated with deamidation. [16][17]

-

Peptide Mapping: In this "bottom-up" approach, the protein is enzymatically digested into smaller peptides, which are then separated by liquid chromatography and analyzed by mass spectrometry. [16]By comparing the peptide maps of stressed and control samples, deamidated peptides can be identified and quantified. Tandem mass spectrometry (MS/MS) is used to pinpoint the exact location of the modification within the peptide sequence. [1][17]

-

Experimental Protocol: Forced Degradation Study for Deamidation Analysis

Forced degradation studies are essential to intentionally induce deamidation and other modifications to assess the stability of a biotherapeutic and to validate the ability of analytical methods to detect these changes. [18][19][20][21] Objective: To induce and quantify deamidation of a therapeutic monoclonal antibody (mAb).

Materials:

-

Therapeutic mAb solution (e.g., 10 mg/mL in formulation buffer)

-

High pH buffer (e.g., 0.1 M Tris-HCl, pH 8.5)

-

Incubator or water bath set to 37°C

-

Vials for sample incubation

-

LC-MS system with a suitable reversed-phase column

-

Trypsin (MS-grade)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Quenching solution (e.g., formic acid)

Procedure:

-

Sample Preparation:

-

Dilute the mAb to a final concentration of 1 mg/mL in the high pH buffer.

-

Prepare a control sample by diluting the mAb to 1 mg/mL in its formulation buffer.

-

Aliquot the samples into vials.

-

-

Incubation:

-

Place the vials in the 37°C incubator.

-

Collect time-point samples (e.g., 0, 24, 48, 72, and 168 hours).

-

Immediately freeze the collected samples at -80°C to halt the degradation reaction.

-

-

Sample Reduction, Alkylation, and Digestion (for Peptide Mapping):

-

Thaw the samples.

-

Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

-

Cool the samples to room temperature.

-

Add IAM to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to alkylate free thiols.

-

Add trypsin at a 1:20 (w/w) enzyme-to-substrate ratio.

-

Incubate at 37°C for 4-16 hours.

-

Quench the digestion by adding formic acid to a final concentration of 1%.

-

-

LC-MS Analysis:

-

Inject the digested samples onto the LC-MS system.

-

Separate the peptides using a suitable gradient on a reversed-phase column.

-

Acquire data in a data-dependent acquisition (DDA) mode to collect both MS and MS/MS spectra. [17]

-

-

Data Analysis:

-

Process the raw data using appropriate software.

-

Search the MS/MS data against the protein sequence, including variable modifications for deamidation (+0.984 Da) on Asn and Gln residues.

-

Quantify the relative abundance of deamidated peptides by comparing the peak areas of the modified and unmodified peptides.

-

Implications for Drug Development and Mitigation Strategies

The formation of isoaspartate can have significant consequences for a biotherapeutic, including:

-

Altered Biological Activity: If deamidation occurs within a critical region, such as the complementarity-determining regions (CDRs) of a monoclonal antibody, it can reduce or abolish its binding affinity to the target. [22][23]* Changes in Pharmacokinetics: The introduction of a negative charge can alter the protein's interaction with receptors that govern its clearance, potentially affecting its half-life. [22]* Increased Immunogenicity: The formation of a non-native isoaspartyl linkage can create new epitopes that may be recognized by the immune system, leading to an unwanted immune response. [5][24]* Physical Instability: Changes in charge and conformation can lead to protein aggregation. [25] Given these potential liabilities, it is crucial to thoroughly characterize the deamidation profile of a biotherapeutic during development. Mitigation strategies include:

-

Protein Engineering: If a deamidation "hotspot" is identified in a non-critical region, site-directed mutagenesis can be employed to replace the labile asparagine with a more stable residue.

-

Formulation Development: Optimizing the pH of the formulation buffer to a slightly acidic range (pH 5-6) can significantly slow down the rate of deamidation. [24]* Manufacturing Process Control: Minimizing exposure to high pH and elevated temperatures during purification and storage is essential. [26]

Conclusion

Non-enzymatic protein deamidation, particularly at Asn-Gly sequences leading to the formation of isoaspartate, is a critical degradation pathway that can impact the safety and efficacy of biotherapeutics. A thorough understanding of the underlying chemical mechanisms, influencing factors, and robust analytical characterization are indispensable for successful drug development. By implementing comprehensive analytical strategies and informed mitigation approaches, researchers and drug developers can ensure the stability and quality of these life-saving medicines.

References

-

Wikipedia. (n.d.). Deamidation. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). Mechanism of Protein Deamidation and Its Impact on Function. Retrieved from [Link]

-

Xie, Y., et al. (2009). Effect of protein structure on deamidation rate in the Fc fragment of an IgG1 monoclonal antibody. Protein Science, 18(5), 1113-1124. Retrieved from [Link]

-

Robinson, N. E., & Robinson, A. B. (2001). Prediction of protein deamidation rates from primary and three-dimensional structure. Proceedings of the National Academy of Sciences, 98(22), 12409-12413. Retrieved from [Link]

-

Xie, Y., et al. (2009). Effect of protein structure on deamidation rate in the Fc fragment of an IgG1 monoclonal antibody. PubMed, 28(8), 945-57. Retrieved from [Link]

-

Bhattacharjee, A., & Varma, A. K. (2022). Deciphering deamidation and isomerization in therapeutic proteins: Effect of neighboring residue. Taylor & Francis Online, 17(1), 2100863. Retrieved from [Link]

-

Hincz, K., et al. (2009). Deamidation of Asparagine Residues: Direct Hydrolysis versus Succinimide-Mediated Deamidation Mechanisms. The Journal of Physical Chemistry A, 113(4), 693-702. Retrieved from [Link]

-

Tsybin, Y. O., et al. (2011). Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides. PMC, 2(1), 1-14. Retrieved from [Link]

-

Agilent. (2022). Peptide Mapping and Quantitation of Oxidation and Deamidation in Monoclonal Antibodies. Retrieved from [Link]

-

Yañez-Ocampo, G., et al. (2015). Structural Effects of Protein Aging: Terminal Marking by Deamidation in Human Triosephosphate Isomerase. PMC, 10(4), e0123379. Retrieved from [Link]

-

Valliere-Douglass, J., et al. (2010). Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule. PMC, 2(4), 372-383. Retrieved from [Link]

-

CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

-

Kossiakoff, A. A. (1988). Sequence and structure determinants of the nonenzymatic deamidation of asparagine and glutamine residues in proteins. Oxford Academic, 2(3), 211-22. Retrieved from [Link]

-

Ito, A., et al. (2019). Computational Studies on the Nonenzymatic Deamidation Mechanisms of Glutamine Residues. ACS Omega, 4(2), 3295-3302. Retrieved from [Link]

-

Kurinomaru, T., & Sakuraba, S. (2021). Nonenzymatic Deamidation Mechanism on a Glutamine Residue with a C-Terminal Adjacent Glycine Residue: A Computational Mechanistic Study. MDPI, 22(24), 13247. Retrieved from [Link]

-

Yang, R., et al. (2018). Structure Based Prediction of Asparagine Deamidation Propensity in Monoclonal Antibodies. Taylor & Francis Online, 13(5), 346-354. Retrieved from [Link]

-

Ambadapadi, S., et al. (2018). A Computational Study of the Mechanism of Succinimide Formation in the Asn–His Sequence: Intramolecular Catalysis by the His Side Chain. PMC, 23(11), 282. Retrieved from [Link]

-

Journal of Chemical Technology & Biotechnology. (2016). Protein deamidation in biopharmaceutical manufacture: understanding, control and impact. Retrieved from [Link]

-

Shimizu, T., et al. (2005). Biological significance of isoaspartate and its repair system. PubMed, 48(3), 157-65. Retrieved from [Link]

-

Guttman, A., et al. (2023). Advances in the Study of Protein Deamidation: Unveiling Its Influence on Aging, Disease Progression, Forensics and Therapeutic Efficacy. PMC, 12(1), 100411. Retrieved from [Link]

-

ResearchGate. (n.d.). Protein Deamidation in Biopharmaceutical Manufacture: Understanding, Control and Impact. Retrieved from [Link]

-

Guttman, A., et al. (2021). Analytical tools for the characterization of deamidation in monoclonal antibodies. Journal of Pharmaceutical and Biomedical Analysis, 207, 114421. Retrieved from [Link]

-

Reissner, K. J., & Aswad, D. W. (2003). Isoaspartate in peptides and proteins: Formation, significance, and analysis. ResearchGate. Retrieved from [Link]

-

Guttman, A., et al. (2023). Advances in the Study of Protein Deamidation: Unveiling Its Influence on Aging, Disease Progression, Forensics and Therapeutic Efficacy. MDPI, 24(11), 9794. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Isoaspartate – Knowledge and References. Retrieved from [Link]

-

van de Merbel, N. C., et al. (2016). LC-MS/MS-Based Monitoring of In Vivo Protein Biotransformation: Quantitative Determination of Trastuzumab and Its Deamidation Products in Human Plasma. Analytical Chemistry, 88(2), 1195-1201. Retrieved from [Link]

-

Wiśniewski, J. R., et al. (2014). Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer. PMC, 9(10), e110652. Retrieved from [Link]

-

University of Liverpool. (n.d.). Asparagine Deamidation and the Role of Higher Order Protein Structure. Retrieved from [Link]

-

Oda, M., et al. (2019). Structural and biochemical basis of the formation of isoaspartate in the complementarity-determining region of antibody 64M-5 Fab. PMC, 9, 18512. Retrieved from [Link]

-

Pharmaceutical Technology. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

Reissner, K. J., & Aswad, D. W. (2003). Review Deamidation and isoaspartate formation in proteins: unwanted alterations or surreptitious signals? ProQuest, 31(5), 395-402. Retrieved from [Link]

-

Geiger, T., & Clarke, S. (1987). Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Succinimide-linked reactions that contribute to protein degradation. Semantic Scholar. Retrieved from [Link]

-

Agilent. (2018). Quantitation of Chemical-Induced Deamidation and Oxidation on Monoclonal Antibodies Using Agilent 6545XT AdvanceBio LC/Q-TOF and Agilent MassHunter BioConfirm Software. Retrieved from [Link]

-

Guttman, A., et al. (2025). Advances in the Study of Protein Deamidation: Unveiling Its Influence on Aging, Disease Progression, Forensics and Therapeutic Efficacy. Preprints.org. Retrieved from [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

Wang, W., et al. (2016). Forced degradation of recombinant monoclonal antibodies: A practical guide. PMC, 11(1), 1-13. Retrieved from [Link]

-

Intertek. (n.d.). Protein Forced Degradation Studies. Retrieved from [Link]

-

PubChem. (n.d.). Asp-Ala-Gly. Retrieved from [Link]

Sources

- 1. Proteomics Analysis of Deamidation - Creative Proteomics [creative-proteomics.com]

- 2. Deamidation and Oxidation Analysis Service - Creative Proteomics [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. Protein Deamidation Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Mechanism of Protein Deamidation and Its Impact on Function | MtoZ Biolabs [mtoz-biolabs.com]

- 6. Structural Effects of Protein Aging: Terminal Marking by Deamidation in Human Triosephosphate Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Deamidation - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. lcms.cz [lcms.cz]

- 17. Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 19. biopharminternational.com [biopharminternational.com]

- 20. pharmtech.com [pharmtech.com]

- 21. Protein Forced Degradation Studies [intertek.com]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. Structural and biochemical basis of the formation of isoaspartate in the complementarity-determining region of antibody 64M-5 Fab - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Protein deamidation in biopharmaceutical manufacture: understanding, control and impact [ouci.dntb.gov.ua]

Methodological & Application

Topic: Preparation and Qualification of H-Asp(Gly-OH)-OH as a Reference Standard for High-Performance Liquid Chromatography (HPLC)

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis, purification, and rigorous characterization of H-Asp(Gly-OH)-OH (β-L-Aspartyl-glycine) for use as a qualified reference standard in HPLC analysis. The accurate quantification of impurities and related substances is paramount in pharmaceutical development, and a well-characterized reference standard is the cornerstone of any validated analytical method.[1][2] This document moves beyond a simple recitation of steps to explain the scientific rationale behind the chosen protocols, ensuring a robust and reproducible process. We detail a multi-faceted analytical strategy for structural confirmation and purity assessment, including High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and a validated HPLC-UV/CAD method. The protocol culminates in the assignment of purity and content, establishing a self-validating system for producing a trustworthy reference material.[3][4]

Introduction: The Analytical Imperative for H-Asp(Gly-OH)-OH

The dipeptide H-Asp(Gly-OH)-OH, specifically the β-isomer of Aspartyl-glycine, is a molecule of significant interest in pharmaceutical quality control. It can arise as a process-related impurity or a degradation product in the synthesis of more complex peptides or active pharmaceutical ingredients (APIs) that contain an Asp-Gly motif.[5] For instance, in the synthesis of aspartame (α-L-Aspartyl-L-phenylalanine methyl ester), isomerization and degradation can lead to various related compounds that must be monitored and controlled.[6][7][8]

The Asp-Gly sequence is notoriously susceptible to the formation of an aspartimide intermediate, particularly under the basic conditions used for Fmoc-group removal in solid-phase peptide synthesis (SPPS).[5][9] This intermediate can subsequently hydrolyze to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, H-Asp(Gly-OH)-OH.

Given that chromatographic retention times for these isomers can be very similar, unequivocal identification and quantification in an API batch rely on a highly pure, well-characterized reference standard of the β-isomer. This document provides the necessary protocols to establish such a standard, ensuring the accuracy and reliability of analytical data.[2][10]

Strategic Overview: From Synthesis to Certified Standard

The preparation of a chemical reference substance is a multi-stage process that requires meticulous execution and comprehensive analysis.[10] Our approach is designed to be a self-validating workflow, where the successful outcome of each stage is verified by the next.

Caption: Overall workflow for the preparation of the H-Asp(Gly-OH)-OH reference standard.

Phase 1: Synthesis of H-Asp(Gly-OH)-OH

Mechanistic Rationale

Standard peptide synthesis protocols are designed to form α-peptide bonds. To generate the β-linked H-Asp(Gly-OH)-OH, a specific strategy must be employed to direct the bond formation through the β-carboxyl group of aspartic acid. A common and effective method is to use a pre-formed dipeptide building block where the β-linkage is already established. This approach circumvents the issues of aspartimide formation at this specific linkage during chain elongation. We will utilize Fmoc-Asp(O-tBu)-(Dmb)Gly-OH , where Dmb (2,4-dimethoxybenzyl) is a backbone protecting group on the glycine nitrogen. This protection sterically hinders the nitrogen from attacking the aspartic acid side chain, thus preventing aspartimide formation.

Materials and Reagents

| Material | Grade | Supplier | Purpose |

| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Synthesis Grade | Verified Supplier | Protected dipeptide building block |

| Rink Amide Resin | 100-200 mesh | Verified Supplier | Solid support for synthesis |

| Piperidine | ACS Grade | Sigma-Aldrich | Fmoc deprotection agent |

| HBTU | Synthesis Grade | Verified Supplier | Coupling activator |

| DIPEA | Synthesis Grade | Sigma-Aldrich | Base for coupling reaction |

| Dimethylformamide (DMF) | HPLC Grade | Fisher Scientific | Synthesis solvent |

| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | Synthesis solvent |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich | Cleavage from resin |

| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich | Scavenger |

| Diethyl Ether | ACS Grade | Fisher Scientific | Peptide precipitation |

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol assumes a 0.1 mmol synthesis scale.

-

Resin Swelling: Place Rink Amide resin (approx. 135 mg, assuming loading of 0.74 mmol/g) in a fritted reaction vessel. Swell the resin in DMF (5 mL) for 30 minutes with gentle agitation.

-

Fmoc Deprotection: Drain the DMF. Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 5-minute treatment of 20% piperidine.

-

Washing: Wash the resin thoroughly by adding and draining 5 mL of the following solvents in order: DMF (x3), DCM (x3), DMF (x3).

-

Coupling:

-

In a separate vial, pre-activate the dipeptide by dissolving Fmoc-Asp(OtBu)-(Dmb)Gly-OH (4 eq, 0.4 mmol, ~260 mg) and HBTU (3.9 eq, 0.39 mmol, ~148 mg) in 3 mL of DMF.

-

Add DIPEA (8 eq, 0.8 mmol, ~140 µL) to the activation solution and vortex for 1 minute.

-

Immediately add the activated solution to the deprotected resin. Agitate for 2 hours at room temperature.

-

-

Final Washing: Drain the coupling solution. Wash the resin as described in step 3.

-

Cleavage and Deprotection:

-

Dry the resin under a stream of nitrogen.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS. Caution: Work in a fume hood and wear appropriate PPE.

-

Add 5 mL of the cleavage cocktail to the resin and agitate for 3 hours at room temperature.

-

Filter the solution to separate the resin, collecting the filtrate in a 50 mL centrifuge tube.

-

-

Precipitation and Isolation:

-

Add the TFA filtrate dropwise to 40 mL of cold diethyl ether. A white precipitate (the crude peptide) will form.

-

Centrifuge the mixture at 4000 rpm for 10 minutes. Decant the ether.

-

Wash the peptide pellet with another 20 mL of cold ether and centrifuge again.

-

Dry the crude peptide pellet under vacuum to yield an off-white powder.

-

Phase 2: Purification by Preparative RP-HPLC

Rationale

The crude product contains the target peptide along with by-products from the synthesis (e.g., truncated sequences, scavenger adducts). Reverse-Phase HPLC (RP-HPLC) is the gold standard for peptide purification, separating molecules based on their hydrophobicity.

Protocol

| Parameter | Setting | Rationale |

| Instrument | Preparative HPLC System | Capable of high flow rates and fraction collection. |

| Column | C18, 10 µm, 21.2 x 250 mm | Standard chemistry for peptide purification. |

| Mobile Phase A | 0.1% TFA in Ultrapure Water | TFA acts as an ion-pairing agent, improving peak shape. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for elution. |

| Gradient | 0-30% B over 40 minutes | A shallow gradient is needed for this very polar dipeptide. |

| Flow Rate | 18.0 mL/min | Appropriate for the column dimension. |

| Detection | UV at 214 nm | Detection of the peptide backbone. |

| Sample Prep | Dissolve crude peptide in Mobile Phase A (~20 mg/mL). | Ensure complete dissolution before injection. |

-

System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B until the baseline is stable.

-

Injection: Inject the dissolved crude peptide onto the column.

-

Fraction Collection: Collect fractions (e.g., 5 mL per tube) across the main elution peak.

-